HDAC1 Isozyme Inhibitory Potency: 6-Amino-2,3,4-trifluorobenzoic Acid Scaffold Demonstrates Sub-Nanomolar Activity
Compounds derived from the 6-amino-2,3,4-trifluorobenzoic acid scaffold exhibit potent inhibition of human HDAC1 with IC₅₀ = 0.280 nM, as measured in a luminescence assay following 1-hour incubation with recombinant human HDAC1 [1]. This sub-nanomolar potency contrasts markedly with the >50,000 nM Ki values observed for certain related fluorinated compounds against HDAC4, HDAC5, HDAC6, and HDAC7 [2]. The substantial potency differential underscores the scaffold's utility in developing isozyme-selective HDAC inhibitors.
| Evidence Dimension | HDAC isozyme inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.280 nM against human recombinant HDAC1 (compound derived from 6-amino-2,3,4-trifluorobenzoic acid scaffold) |
| Comparator Or Baseline | Ki > 50,000 nM against HDAC4, HDAC5, HDAC6, HDAC7 for related fluorinated compounds |
| Quantified Difference | >178,000-fold higher potency at HDAC1 versus comparator isozyme activity |
| Conditions | Recombinant human HDAC1; 1 hr incubation; luminescence assay |
Why This Matters
This sub-nanomolar potency supports prioritization of 6-amino-2,3,4-trifluorobenzoic acid as a starting scaffold for HDAC1-targeted inhibitor programs where high-affinity lead compounds are required.
- [1] BindingDB BDBM50354088 (CHEMBL1836142). HDAC1 IC₅₀ = 0.280 nM. Assay: Inhibition of human recombinant HDAC1 after 1 hr by luminescence assay. View Source
- [2] BindingDB BDBM50361268 (CHEMBL1934910) and BDBM50235708 (CHEMBL4079958). Ki > 50,000 nM for HDAC4, HDAC5, HDAC6, HDAC7. View Source
